molecular formula C15H15N3OS B2407766 6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide CAS No. 2415586-54-6

6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2407766
CAS No.: 2415586-54-6
M. Wt: 285.37
InChI Key: KUJFPFYXHJHDIK-UHFFFAOYSA-N
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Description

6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide is a heterocyclic compound that contains a pyrimidine ring substituted with a cyclopropyl group and a 4-methylsulfanylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylsulfanylbenzylamine with cyclopropyl isocyanate, followed by cyclization with a suitable pyrimidine precursor. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Reduced amine derivatives

    Substitution: Nitrated or halogenated aromatic derivatives

Scientific Research Applications

6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(4-methylphenyl)pyrimidine-4-carboxamide
  • 6-Cyclopropyl-N-(4-chlorophenyl)pyrimidine-4-carboxamide

Uniqueness

6-Cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific chemical reactions, such as oxidation to sulfoxide or sulfone, which may not be possible with other similar compounds. Additionally, the methylsulfanyl group may enhance the compound’s ability to interact with biological targets, making it a valuable molecule for medicinal chemistry research.

Properties

IUPAC Name

6-cyclopropyl-N-(4-methylsulfanylphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-20-12-6-4-11(5-7-12)18-15(19)14-8-13(10-2-3-10)16-9-17-14/h4-10H,2-3H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUJFPFYXHJHDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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